(2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one
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Overview
Description
(2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzothiazinone core, a chloro substituent, and a hydroxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a chloro-substituted thiolactam under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzothiazinones.
Scientific Research Applications
Chemistry
In chemistry, (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for probing biochemical pathways and understanding enzyme mechanisms.
Medicine
In medicine, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its potential anti-inflammatory and antimicrobial properties are of particular interest for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals. Its versatile reactivity allows for the synthesis of a wide range of products with diverse applications.
Mechanism of Action
The mechanism of action of (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one stands out due to its unique combination of functional groups. The presence of the benzothiazinone core, chloro substituent, and hydroxyphenylamino group imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2E)-7-chloro-2-[(2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-9-5-6-11-13(7-9)21-14(15(20)18-11)8-17-10-3-1-2-4-12(10)19/h1-8,17,19H,(H,18,20)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLCWHZPNQQNT-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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